molecular formula C16H21NO3 B1594502 Datumetine CAS No. 67078-20-0

Datumetine

Cat. No.: B1594502
CAS No.: 67078-20-0
M. Wt: 275.34 g/mol
InChI Key: CMMJWJKGQZIJPB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Datumetine, a compound obtained from the Datura metel plant , primarily targets the N-methyl-D-aspartate receptor (NMDAR) in the brain . NMDAR plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

This compound acts as a potent and selective inhibitor of the NMDAR . It prevents the reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of certain neurological disorders . This compound has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex .

Biochemical Pathways

This compound’s interaction with NMDAR alters several biochemical pathways. It downregulates the expression of calcium calmodulin kinase II alpha (CamKIIα) in the hippocampus and prefrontal cortex . It also upregulates the cyclic AMP response element-binding protein (CREB) in the prefrontal cortex and increases the phosphorylation of CREB in several brain regions . Furthermore, it upregulates the brain-derived neurotrophic factor (BDNF) in the hippocampus and prefrontal cortex .

Pharmacokinetics

It is known that the compound is administered intraperitoneally in experimental settings . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include changes in the expression of several key proteins involved in neurotransmission . It also alters the pattern of neuronal activity, including prolonging action potential activity and altering burst patterns in hippocampal neurons .

Action Environment

For example, the administration of MK-801, an NMDAR antagonist, can reverse some of the effects of this compound

Biochemical Analysis

Biochemical Properties

Datumetine plays a significant role in biochemical reactions by modulating NMDAR activity. It interacts with various enzymes, proteins, and other biomolecules. This compound binds to both allosteric and orthosteric sites of NMDAR, influencing the receptor’s function . This interaction leads to alterations in calcium influx and downstream signaling pathways, affecting neuronal activity and synaptic plasticity .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In hippocampal neurons, this compound prolongs action potential activity and alters burst patterns . It also induces memory loss and epileptic seizures in experimental animals, highlighting its impact on neuronal function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with NMDAR. This compound fits into both allosteric and orthosteric sites of the receptor, modulating its activity . This binding leads to changes in calcium influx, which in turn affects various signaling pathways. This compound also influences the expression of key proteins such as calcium calmodulin kinase II alpha (CamKIIα) and cyclic AMP response element binding protein (CREB), further elucidating its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation have been studied, showing that long-term exposure leads to memory deficits and altered NMDAR signaling . Acute exposure to this compound prolongs action potential activity in hippocampal neurons, while chronic exposure results in synaptic loss and changes in neurotransmitter systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to upregulate NMDAR signaling pathways, while higher doses can lead to toxic effects such as epileptic seizures . Studies have demonstrated that this compound induces memory loss and alters neuronal activity in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to NMDAR signaling. It interacts with enzymes and cofactors that modulate calcium influx and downstream signaling pathways . This compound’s effects on metabolic flux and metabolite levels have been observed in various brain regions, highlighting its role in neuronal metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It accumulates in specific brain regions, such as the hippocampus and prefrontal cortex, where it exerts its effects on NMDAR signaling . This compound’s localization and accumulation are influenced by its binding to specific transporters and proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic regions of neurons. It targets NMDARs located in the postsynaptic density, where it modulates receptor activity and downstream signaling pathways . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of datumetine involves several steps, starting with the extraction of the compound from the leaves of Datura metel. The leaves are typically dried and ground into a fine powder, which is then subjected to solvent extraction using a suitable organic solvent such as methanol or ethanol . The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The leaves of Datura metel are harvested, dried, and processed in large extraction units. The crude extract is then subjected to multiple purification steps, including column chromatography and recrystallization, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Datumetine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Datumetine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another tropane alkaloid found in Datura species, known for its anticholinergic effects.

    Scopolamine: A tropane alkaloid with similar effects on the central nervous system.

    Hyoscyamine: Another tropane alkaloid with anticholinergic properties.

Uniqueness of Datumetine

This compound is unique among tropane alkaloids due to its specific binding affinity for NMDAR and its ability to modulate receptor activity in a way that leads to both neuroprotective and neurotoxic effects . This dual action makes it a valuable compound for studying the complex interactions between tropane alkaloids and neuronal receptors.

Properties

IUPAC Name

4-methoxy-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-17-12-4-5-13(17)8-11(7-12)14-9-10(16(18)19)3-6-15(14)20-2/h3,6,9,11-13H,4-5,7-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMJWJKGQZIJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C3=C(C=CC(=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986112
Record name Datumetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67078-20-0
Record name Datumetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067078200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Datumetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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